molecular formula C23H34Cl2N2O2 B2469395 1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride CAS No. 1216954-00-5

1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride

Cat. No.: B2469395
CAS No.: 1216954-00-5
M. Wt: 441.44
InChI Key: DTEKPGOHIOTZKW-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with an adamantane-1-yloxy group and a 4-(3-chlorophenyl)piperazine moiety. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability.

Properties

IUPAC Name

1-(1-adamantyloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33ClN2O2.ClH/c24-20-2-1-3-21(11-20)26-6-4-25(5-7-26)15-22(27)16-28-23-12-17-8-18(13-23)10-19(9-17)14-23;/h1-3,11,17-19,22,27H,4-10,12-16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEKPGOHIOTZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC23CC4CC(C2)CC(C4)C3)O)C5=CC(=CC=C5)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride is a compound that integrates the adamantane structure with a piperazine moiety, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features an adamantane core, a piperazine ring, and a chlorophenyl substituent. The structural formula can be summarized as follows:

C13H19ClN2O Molecular Weight 250 76 g mol \text{C}_{13}\text{H}_{19}\text{Cl}\text{N}_2\text{O}\quad \text{ Molecular Weight 250 76 g mol }

This unique structure contributes to its lipophilicity and potential interactions with biological targets.

Antiviral Activity

Research indicates that adamantane derivatives exhibit significant antiviral properties. The adamantane structure has been associated with the inhibition of viral replication, particularly in influenza viruses. Compounds similar to 1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride have demonstrated efficacy against various viral strains, suggesting a potential application in antiviral therapy .

Antibacterial Activity

Studies have reported that derivatives of this compound possess broad-spectrum antibacterial activity. For instance, synthesized adamantane-based compounds have shown strong inhibitory effects against Gram-positive bacteria, while their activity against Gram-negative bacteria is comparatively limited. The structure-activity relationship (SAR) analysis suggests that the antibacterial efficacy is significantly influenced by the substituents on the aryl moiety .

Neuropharmacological Effects

The piperazine component of the compound is known for its neuropharmacological effects. Piperazine derivatives have been shown to interact with serotonin receptors, influencing mood and anxiety disorders. In particular, dual-action compounds targeting both 5-HT_1A and 5-HT_7 receptors have been evaluated for their antidepressant-like effects in animal models .

Receptor Interaction

The compound likely exerts its biological effects through interactions with various neurotransmitter receptors. Specifically, it may act as an antagonist at serotonin receptors, which are crucial in regulating mood and anxiety. The binding affinity to these receptors can be assessed through in silico docking studies and subsequent biological assays .

Enzyme Inhibition

Piperazine derivatives have also been studied for their ability to inhibit human acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

Study on Antidepressant Activity

In a study evaluating the antidepressant-like effects of related compounds, the dual antagonist of 5-HT_1A/5-HT_7 receptors demonstrated significant efficacy in reducing depressive behaviors in mice during forced swim tests (FST). This suggests that similar mechanisms may be at play for 1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride .

Antiviral Efficacy Evaluation

Another research focused on the antiviral properties of adamantane derivatives revealed that modifications to the piperazine ring could enhance antiviral activity against specific viral strains. These findings highlight the importance of structural optimization in developing effective antiviral agents .

Data Tables

Biological Activity Target Effect
AntiviralInfluenza VirusInhibition of viral replication
AntibacterialGram-positive bacteriaStrong inhibitory activity
NeuropharmacologicalSerotonin receptorsPotential antidepressant effects
Enzyme inhibitionAcetylcholinesteraseEnhanced cholinergic signaling

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological properties, primarily due to its structural components:

  • Antidepressant Activity : The piperazine moiety is commonly associated with antidepressant effects. Studies have shown that similar compounds can modulate serotonin and dopamine pathways, which are crucial in mood regulation .
  • Antibacterial Properties : Research indicates that derivatives of adamantane compounds possess antibacterial activity. For example, compounds with similar structures have demonstrated efficacy against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
  • Anxiolytic Effects : The incorporation of the piperazine ring also suggests potential anxiolytic properties, which may be explored further in clinical settings. Compounds with piperazine structures have been linked to reduced anxiety levels in preclinical studies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological effects of this compound. The presence of the adamantane group contributes to the lipophilicity and overall stability of the molecule, while the chlorophenyl and piperazine groups enhance its interaction with specific receptors.

Table 1: Structure-Activity Relationship Insights

Structural ComponentEffect on ActivityReference
Adamantane CoreIncreases stability and lipophilicity
Piperazine RingModulates neurotransmitter systems
Chlorophenyl SubstituentEnhances receptor binding affinity

Synthesis and Derivatives

The synthesis of 1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride involves several steps that can be optimized for yield and purity. The use of various solvents and reaction conditions can significantly affect the outcome. For instance, optimizing reaction temperatures and times has been shown to improve yields in similar adamantane derivatives .

Case Studies

Several studies have explored the therapeutic potential of compounds related to 1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride:

  • Antidepressant Efficacy : A study demonstrated that a related compound exhibited significant antidepressant-like effects in animal models, suggesting that modifications in the piperazine structure could enhance efficacy .
  • Antibacterial Activity : Another research article reported on the antibacterial properties of adamantane derivatives, highlighting their effectiveness against resistant strains of bacteria. The study emphasized the need for further exploration into modifications that could enhance this activity .
  • Neuropharmacological Studies : Investigations into the neuropharmacological effects of similar compounds revealed promising anxiolytic properties, supporting their potential use in treating anxiety disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in three key regions: (1) the substituent on the piperazine-linked aromatic ring, (2) the linker between the adamantane group and the propan-2-ol backbone, and (3) the salt form. Below is a detailed comparison based on available

Substituent Variations on the Piperazine-Linked Aromatic Ring

Compound Name Aromatic Substituent Molecular Weight (g/mol) Salt Form Key Structural Features Evidence ID
1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride (Target) 3-chlorophenyl ~475.4* Hydrochloride 3-chloro group enhances electron-withdrawing effects, potentially stabilizing receptor interactions.
1-(Adamantan-1-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride 4-fluorophenyl ~493.3* Dihydrochloride Fluorine’s electronegativity may alter binding affinity compared to chloro substituents.
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride 4-methylpiperazine 457.48 Dihydrochloride Methyl group reduces steric hindrance, possibly increasing metabolic stability.
1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride 4-methoxyphenyl 501.54 Dihydrochloride Methoxy group’s electron-donating properties may reduce receptor activation potency.

*Calculated based on molecular formula.

Linker Modifications

  • Adamantan-1-yloxy vs.

Salt Forms and Physicochemical Properties

  • Hydrochloride vs. Dihydrochloride :
    • Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility but may require adjusted dosing due to increased ionic strength .
    • LogP values for analogs range from 4.59–4.66 (), indicating moderate lipophilicity suitable for CNS penetration .

Research Findings from Structural Analogs

  • Crystal Packing and Stability :
    • A triazole-thione analog () demonstrated C–H···π interactions in its crystal structure, enhancing thermal stability .
  • Fluorophenyl-substituted analogs () are associated with serotonin 5-HT1A receptor modulation, a target for anxiolytics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives are typically prepared by reacting 1-chloro-3-(3-chlorophenyl)piperazine with adamantane-containing alcohols under reflux in ethanol or THF. Catalyst choice (e.g., K2_2CO3_3) and temperature control (60–80°C) are critical to minimize side products like N-alkylation byproducts . Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol to isolate the hydrochloride salt. Yield optimization requires monitoring reaction progress via TLC or HPLC-MS .

Q. How is the structural conformation of this compound characterized, and what techniques validate its stereochemical purity?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For example, related adamantane-piperazine hybrids exhibit chair conformations in piperazine rings and L-shaped molecular architectures due to dihedral angles between aromatic and adamantane moieties (~78–79°) . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H-1^1H COSY and NOESY, resolves stereochemical ambiguities by identifying coupling constants and spatial proximities of protons. High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., receptor binding vs. functional assays) for this compound?

  • Methodological Answer : Discrepancies between binding affinity (e.g., Ki values) and functional efficacy (e.g., EC50_{50}) often arise from assay conditions (e.g., buffer pH, ion concentrations) or receptor reserve effects. To address this:

  • Perform radioligand displacement assays under standardized conditions (e.g., 25 mM HEPES, pH 7.4) .
  • Use functional assays (e.g., cAMP accumulation for GPCRs) with cell lines expressing varying receptor densities to quantify efficacy .
  • Apply computational modeling (e.g., molecular dynamics simulations) to correlate conformational flexibility with activity differences .

Q. What strategies mitigate batch-to-batch variability in crystallographic data for structural studies?

  • Methodological Answer : Variability in SCXRD data can stem from crystal packing defects or solvent inclusion. Mitigation strategies include:

  • Screening multiple crystallization conditions (e.g., vapor diffusion with DMSO/water mixtures) to obtain isomorphic crystals .
  • Using synchrotron radiation for high-resolution data collection (≤0.8 Å) to resolve disorder in adamantane moieties .
  • Refining structures with SHELXL, incorporating restraints for flexible groups (e.g., piperazine rings) and validating with Rfree_{free} residuals .

Q. How does the compound’s conformational dynamics influence its pharmacokinetic properties, and how can this be experimentally probed?

  • Methodological Answer : The adamantane group enhances lipid solubility, while the piperazine moiety affects solubility-pH profiles. To study this:

  • Perform solubility assays across physiological pH (1.2–7.4) using shake-flask methods .
  • Use artificial membrane permeability assays (PAMPA) to correlate conformational rigidity (via SCXRD-derived torsion angles) with passive diffusion rates .
  • Conduct in vitro metabolic stability tests with liver microsomes, monitoring phase I metabolites via LC-MS/MS .

Critical Analysis of Evidence

  • Contradictions : and highlight variability in dihedral angles between similar compounds, suggesting substituent-dependent conformational flexibility. This necessitates tailored computational models for SAR studies.
  • Gaps : Limited data on in vivo metabolic pathways of adamantane-piperazine hybrids require further pharmacokinetic profiling.

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